3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with ethoxy, fluoro, and dioxaborolan groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step organic reactions. One common method involves the borylation of a suitable precursor, such as a halogenated benzoic acid derivative, using a boron reagent like bis(pinacolato)diboron under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The ethoxy and fluoro groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid depends on its application. In coupling reactions, the dioxaborolan group acts as a nucleophile, facilitating the formation of new carbon-carbon bonds . The ethoxy and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 3-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The combination of ethoxy, fluoro, and dioxaborolan groups provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C15H20BFO5 |
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Molecular Weight |
310.13 g/mol |
IUPAC Name |
3-ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20BFO5/c1-6-20-11-8-9(13(18)19)7-10(17)12(11)16-21-14(2,3)15(4,5)22-16/h7-8H,6H2,1-5H3,(H,18,19) |
InChI Key |
IHOXLDFWVADCSZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(=O)O)OCC |
Origin of Product |
United States |
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